2,4-dibromo-N-(pyridin-4-ylmethyl)benzenesulfonamide
Overview
Description
2,4-dibromo-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H10Br2N2O2S and its molecular weight is 406.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-dibromo-N-(4-pyridinylmethyl)benzenesulfonamide is 405.88092 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis and Cough
Research on closely related compounds, such as 2,4-difluoro derivatives, has highlighted their potential as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors for treating idiopathic pulmonary fibrosis and cough. Preliminary in vitro data support these utilities, marking a significant step towards understanding the therapeutic applications of these compounds (Norman, 2014).
Anticancer Activity of Indenopyridine Derivatives
The synthesis of novel indenopyridine derivatives incorporating benzenesulfonamide moieties has been reported to show considerable in vitro anticancer activity against breast cancer cell lines. Some compounds demonstrated higher potency than reference drugs, underscoring the potential of these derivatives in cancer treatment strategies (Ghorab & Al-Said, 2012).
Transfer Hydrogenation Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts
A study on N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives and their application in the transfer hydrogenation of ketones presents a novel approach to catalysis. These findings contribute to the advancement of sustainable and efficient catalytic processes in organic synthesis (Ruff et al., 2016).
Chemical Space Exploration with Nitrobenzenesulfonamides
Polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, have facilitated the exploration of chemical transformations and scaffold diversification. This approach has proven valuable in generating a variety of privileged scaffolds for further pharmacological evaluation (Fülöpová & Soural, 2015).
Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide
The synthesis of N-pyridin-3-yl-benzenesulfonamide and its subsequent testing for antimicrobial activity has revealed significant efficacy against various bacterial strains. Such studies are crucial for developing new antibiotics in response to rising antimicrobial resistance (Ijuomah et al., 2022).
Properties
IUPAC Name |
2,4-dibromo-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2S/c13-10-1-2-12(11(14)7-10)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXDUYRGNJROGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)S(=O)(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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